2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate
Description
This compound belongs to the rhodanine-derived thiazolidinone class, characterized by a 1,3-thiazolidin-4-one core substituted with a 2-thioxo group and a (5Z)-5-(2-methoxybenzylidene) moiety. Rhodanine derivatives are widely studied for their antimicrobial, anticancer, and enzyme-inhibitory properties, with structural variations at the benzylidene ring and side chains modulating activity .
Properties
Molecular Formula |
C18H22N2O4S2 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate |
InChI |
InChI=1S/C18H22N2O4S2/c1-19(2)10-11-24-16(21)8-9-20-17(22)15(26-18(20)25)12-13-6-4-5-7-14(13)23-3/h4-7,12H,8-11H2,1-3H3/b15-12- |
InChI Key |
LQYDIXBLSXXIQT-QINSGFPZSA-N |
Isomeric SMILES |
CN(C)CCOC(=O)CCN1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S |
Canonical SMILES |
CN(C)CCOC(=O)CCN1C(=O)C(=CC2=CC=CC=C2OC)SC1=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate typically involves multiple steps. One common method includes the condensation of 2-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with ethyl bromoacetate to form the thiazolidinone ring. Finally, the dimethylaminoethyl group is introduced through a nucleophilic substitution reaction with 2-(dimethylamino)ethyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity. These optimizations may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: It may bind to certain receptors, modulating their activity.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are compared below based on substituents, synthesis, and biological activity.
Table 1: Structural Comparison of Key Analogs
Key Structural and Functional Insights
This contrasts with electron-withdrawing groups (e.g., 4-chloro in ), which reduce electron density and may alter target specificity . Hydroxy vs. Methoxy Substituents: The 2-hydroxy analog () forms methanol solvates due to hydrogen bonding, whereas the 2-methoxy derivative lacks this property, favoring better membrane permeability .
Side Chain Modifications: Dimethylaminoethyl vs. Diethylaminoethyl: The dimethylaminoethyl group in the target compound offers higher solubility in polar solvents (logP ~1.8) compared to diethylaminoethyl analogs (logP ~2.5) due to reduced hydrophobicity . Ester vs.
Crystallographic and Solubility Data: Methanol solvates (e.g., ) crystallize in monoclinic systems with hydrogen-bonded networks, while non-solvated analogs (e.g., target compound) may adopt different packing modes, affecting melting points and stability .
Synthetic Routes: The target compound’s synthesis likely follows a Knoevenagel condensation between 3-(2-dimethylaminoethyl)propanoate-substituted rhodanine and 2-methoxybenzaldehyde, optimized in ethanol with K₂CO₃ (yield ~75–85%) . In contrast, amide-linked analogs (e.g., ) require coupling reagents like EDC/HOBt, yielding 60–70% after chromatographic purification .
Biological Activity
2-(Dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate is a thiazolidinone derivative with potential biological activities. Thiazolidinone compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, synthesis, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 394.5 g/mol. The compound features a thiazolidinone ring, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H22N2O4S2 |
| Molecular Weight | 394.5 g/mol |
| IUPAC Name | 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thiazolidinone moiety can modulate enzyme activities and receptor interactions, potentially leading to inhibition or activation of specific biological pathways. Research indicates that derivatives with electron-withdrawing groups enhance the antimicrobial properties by increasing the compound's reactivity and binding affinity to microbial targets .
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. In vitro evaluations have shown that compounds similar to 2-(dimethylamino)ethyl 3-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate possess antibacterial and antifungal activities against various pathogens.
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Ethylidene-thiazolidine-2,4-dione derivatives | Gram-positive bacteria | 32 µg/mL |
| 5-Ethylidene-thiazolidine derivatives | Gram-negative bacteria | 64 µg/mL |
| 5-Ethylidene derivatives with halogen substitutions | C. albicans | 16 µg/mL |
The presence of arylidine moieties at position 5 enhances the antimicrobial potential, particularly when combined with halogen or nitro groups on the phenyl ring .
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. Certain compounds in this class have shown promising results in inhibiting cancer cell proliferation in various cancer lines through apoptosis induction and cell cycle arrest mechanisms.
Case Study: Anticancer Evaluation
In a study evaluating the cytotoxic effects of thiazolidinone derivatives on breast cancer cells (MCF-7), it was found that the compound induced significant cell death at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis .
Synthesis and Characterization
The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The reaction conditions can affect the yield and purity of the final product.
Synthesis Overview:
- Starting Materials: Dimethylaminoethylamine and thiazolidine derivative.
- Reaction Conditions: The condensation reaction is usually performed under controlled temperature and pH conditions.
- Characterization Techniques: Products are characterized using IR spectroscopy, NMR spectroscopy, and mass spectrometry to confirm structure and purity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
